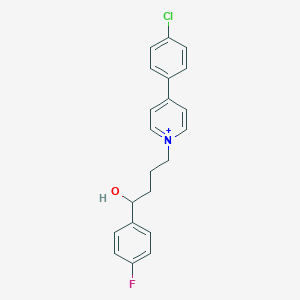

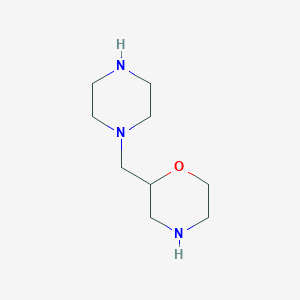

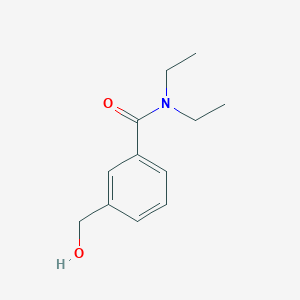

4-(4-氯苯基)-1-(4-(4-氟苯基)-4-羟基丁基)吡啶

描述

The compound 4-(4-Chlorophenyl)-1-(4-(4-fluorophenyl)-4-hydroxybutyl)pyridinium is of significant interest due to its structural complexity and potential for diverse chemical reactions and properties. While the specific compound is not directly mentioned in the available literature, insights can be drawn from related research on pyridinium compounds and their derivatives.

Synthesis Analysis

The synthesis of related pyridine and pyridinium compounds involves various strategies, including electrochemically induced reactions and modifications of pre-existing pyridine structures to introduce new functional groups (Combellas, Suba, & Thiebault, 1992). For instance, demethylation of methoxyphenylbutyric acid using molten pyridinium hydrochloride represents a scalable approach to produce key intermediates for synthesis (Schmid, Beck, Cronin, & Staszak, 2004).

Molecular Structure Analysis

Studies on polysubstituted pyridines have shown that these compounds adopt nearly planar structures, stabilized by various intermolecular interactions, such as C—H⋯O, C—H⋯F, and C—H⋯π interactions (Suresh, Suresh Kumar, Perumal, Mostad, & Natarajan, 2007). The detailed analysis of these interactions provides insights into the potential molecular arrangement of the target compound.

Chemical Reactions and Properties

Related compounds exhibit a range of chemical reactions, including electrophilic substitutions and nucleophilic additions. The presence of the pyridinium ion suggests reactivity patterns that could include quaternization reactions and participation in zwitterionic forms under specific conditions (Combellas, Suba, & Thiebault, 1992).

Physical Properties Analysis

The physical properties of related pyridine and pyridinium derivatives, such as solubility, melting points, and crystalline structures, are influenced by their molecular geometry and the nature of substituents. Compounds containing pyridinium units tend to have distinct solubility profiles and crystalline packing arrangements due to their ionic nature and possible hydrogen bonding (Suresh, Suresh Kumar, Perumal, Mostad, & Natarajan, 2007).

科学研究应用

Haloperidol的神经毒性代谢物:研究表明,Haloperidol的神经毒性吡啶代谢物,可能包括4-(4-氯苯基)-1-(4-(4-氟苯基)-4-羟基丁基)吡啶,是人类有机阳离子转运体的底物。这表明在大脑分布和神经毒性中可能发挥作用 (Kang et al., 2006)。

三芳基吡啶的合成:该化合物已被用于三芳基吡啶的合成,展示了其在化学合成中的实用性 (Agarwal, 2012)。

对多巴胺含量的影响:一项研究显示,HP+,Haloperidol的吡啶离子代谢物,可能与所讨论的化合物相关,可以通过主动释放胺和阻止其重新摄取来降低PC12细胞中的多巴胺含量 (Fang & Yu, 1997)。

细胞毒性和碳酸酐酶抑制性质:与4-(4-氯苯基)-1-(4-(4-氟苯基)-4-羟基丁基)吡啶相关的化合物,如氮杂芴酮,已被研究其细胞毒性和碳酸酐酶抑制性质,表明在设计新型抗癌药物方面具有潜在应用 (Tuğrak等人,2018)。

抗精神病潜力:该化合物的类似物已被评估其抗精神病潜力,其中一些显示出对多巴胺D4受体更高的亲和力,并且在大鼠中没有显著的猫病症状 (Ablordeppey et al., 2006)。

大脑穿透和神经毒性:研究表明,像HPP+这样的神经毒性代谢物,可能类似于4-(4-氯苯基)-1-(4-(4-氟苯基)-4-羟基丁基)吡啶,可以穿透血脑屏障并对大脑多巴胺能神经元造成损害 (Kawashima et al., 2002)。

非线性光学中的反应性和稳定性:该化合物在非线性光学、反应性和稳定性方面具有潜在应用 (Murthy et al., 2017)。

代谢研究:关于Haloperidol及其类似物的代谢研究表明,神经毒性吡啶代谢物,可能包括所讨论的化合物,可能导致慢性Haloperidol治疗中观察到的神经疾病 (van der Schyf et al., 1994)。

安全和危害

As with any chemical, handling this compound would require appropriate safety precautions. These might include using personal protective equipment, avoiding inhalation or skin contact, and storing the compound properly. The specific hazards would depend on the compound’s reactivity, toxicity, and other properties.

未来方向

The future research directions for this compound would depend on its intended use. If it’s a potential drug, future studies might focus on testing its efficacy and safety in preclinical and clinical trials. If it’s a chemical reagent or intermediate, future research might explore its utility in various reactions or the synthesis of new compounds.

Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and studies would be needed. If you have any more questions or need further clarification, feel free to ask!

属性

IUPAC Name |

4-[4-(4-chlorophenyl)pyridin-1-ium-1-yl]-1-(4-fluorophenyl)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClFNO/c22-19-7-3-16(4-8-19)17-11-14-24(15-12-17)13-1-2-21(25)18-5-9-20(23)10-6-18/h3-12,14-15,21,25H,1-2,13H2/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CESYFZMRVQIRNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

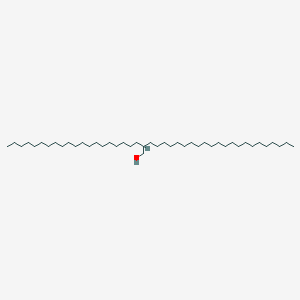

C1=CC(=CC=C1C2=CC=[N+](C=C2)CCCC(C3=CC=C(C=C3)F)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClFNO+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Chlorophenyl)-1-(4-(4-fluorophenyl)-4-hydroxybutyl)pyridinium | |

CAS RN |

154440-77-4 | |

| Record name | RHPP+ ion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154440774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7H-Pyrido[2,3-c]pyrrolo[1,2-e][1,2,5]triazepin-7-one](/img/structure/B47685.png)